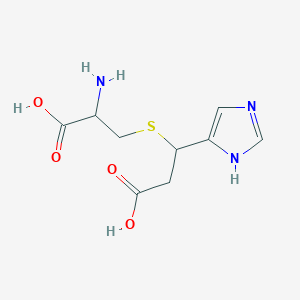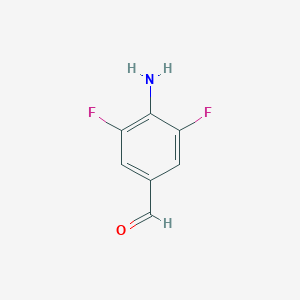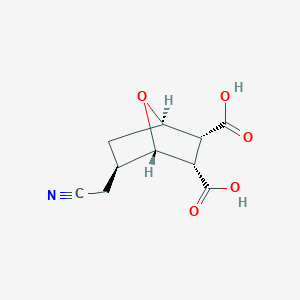
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, 5-(cyanomethyl)-, (2-exo,3-exo,5-endo)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, 5-(cyanomethyl)-, (2-exo,3-exo,5-endo)- is a chemical compound also known as LY379268. It is a selective agonist of the metabotropic glutamate receptor subtype 2 (mGluR2) and has been extensively studied for its potential therapeutic applications.
Mechanism Of Action
LY379268 acts as a selective agonist of mGluR2, which is a G protein-coupled receptor that is predominantly expressed in the presynaptic terminals of glutamatergic neurons. Activation of mGluR2 leads to the inhibition of glutamate release, which in turn leads to the modulation of neurotransmission and synaptic plasticity. This mechanism of action is believed to underlie the anxiolytic and antidepressant effects of LY379268.
Biochemical And Physiological Effects
LY379268 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuronal survival and plasticity. It has also been shown to increase the levels of the antioxidant enzyme superoxide dismutase (SOD), which protects against oxidative stress. In addition, LY379268 has been shown to increase the levels of the neurotransmitter GABA, which is involved in the regulation of anxiety and mood.
Advantages And Limitations For Lab Experiments
LY379268 has a number of advantages for lab experiments. It is a highly selective agonist of mGluR2, which makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. It also has good bioavailability and pharmacokinetic properties, which makes it suitable for in vivo studies. However, there are also some limitations to its use in lab experiments. It is a relatively expensive compound, which may limit its use in large-scale studies. In addition, its effects may be influenced by factors such as age, sex, and genetic background, which may complicate the interpretation of results.
Future Directions
There are a number of future directions for the study of LY379268. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. It has been shown to have neuroprotective effects in animal models of neurodegeneration, and further studies are needed to determine its potential clinical utility in this area. Another area of interest is its potential use in the treatment of addiction. It has been shown to reduce drug-seeking behavior in animal models of addiction, and further studies are needed to determine its potential clinical utility in this area. Finally, there is also interest in developing more selective agonists of mGluR2 that may have improved therapeutic potential compared to LY379268.
Synthesis Methods
LY379268 can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 2,3-dihydroxybenzaldehyde with 2,5-dimethoxytetrahydrofuran followed by the reduction of the resulting compound to yield the desired product.
Scientific Research Applications
LY379268 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. It has also been studied for its potential use in the treatment of schizophrenia, addiction, and neurodegenerative disorders such as Alzheimer's disease.
properties
CAS RN |
127311-92-6 |
|---|---|
Product Name |
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, 5-(cyanomethyl)-, (2-exo,3-exo,5-endo)- |
Molecular Formula |
C10H11NO5 |
Molecular Weight |
225.2 g/mol |
IUPAC Name |
(1R,2R,3S,4S,5S)-5-(cyanomethyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C10H11NO5/c11-2-1-4-3-5-6(9(12)13)7(10(14)15)8(4)16-5/h4-8H,1,3H2,(H,12,13)(H,14,15)/t4-,5+,6-,7-,8-/m0/s1 |
InChI Key |
BOQFUAFLFCHLMJ-BJNUKLAGSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]2[C@H]([C@H]([C@@H]1O2)C(=O)O)C(=O)O)CC#N |
SMILES |
C1C(C2C(C(C1O2)C(=O)O)C(=O)O)CC#N |
Canonical SMILES |
C1C(C2C(C(C1O2)C(=O)O)C(=O)O)CC#N |
synonyms |
(1S,2S,3R,4R,6S)-6-(cyanomethyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarb oxylic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



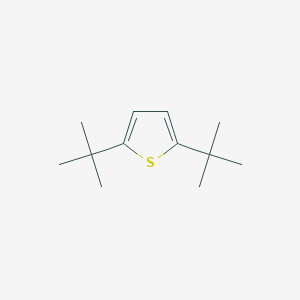
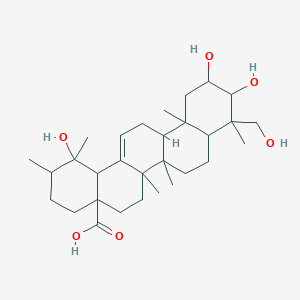
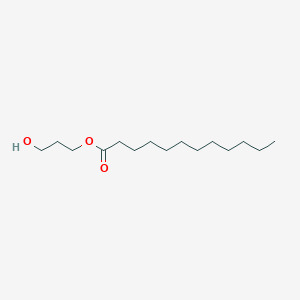
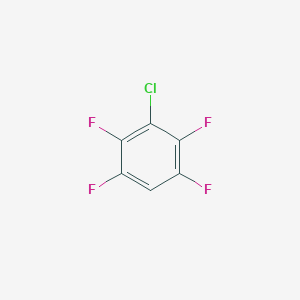

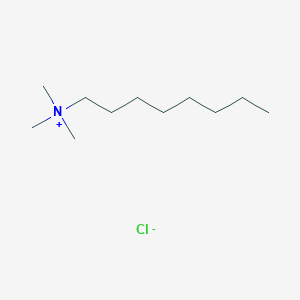
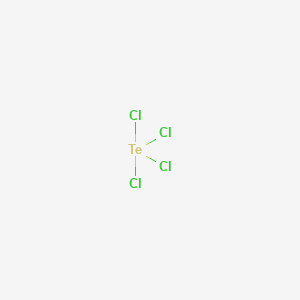
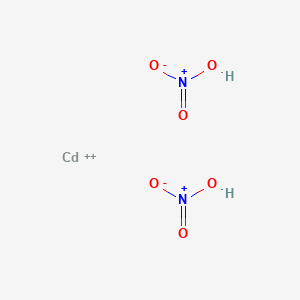
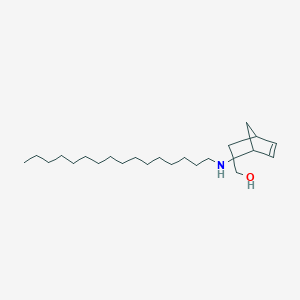
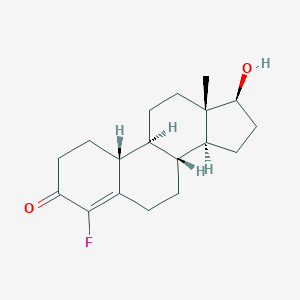
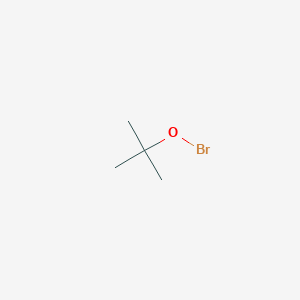
![3-[(1r,2r,3r,5s)-3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]propanoic acid](/img/structure/B157773.png)
